1,2,3,7,8-Pentachlorodibenzo-P-dioxin

描述

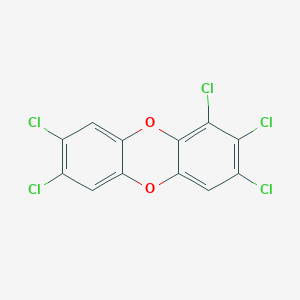

1,2,3,7,8-Pentachlorodibenzo-p-dioxin (1,2,3,7,8-PeCDD), CAS No. 40321-76-4, is a polychlorinated dibenzo-p-dioxin (PCDD) with five chlorine atoms substituted at positions 1, 2, 3, 7, and 8 on the dibenzo-p-dioxin backbone. It is classified under chlorinated dibenzo-p-dioxins, with a molecular weight of 356.416 g/mol and PubChem ID 38439 .

1,2,3,7,8-PeCDD is recognized for its high toxicity, though it is less potent than 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the most toxic dioxin congener. Its toxicity equivalence factor (TEF) is 1, the same as TCDD, under the World Health Organization’s (WHO) framework for dioxin risk assessment .

Structure

2D Structure

属性

IUPAC Name |

1,2,3,7,8-pentachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O2/c13-4-1-7-8(2-5(4)14)19-12-9(18-7)3-6(15)10(16)11(12)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPZPQQWDODWAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052078 | |

| Record name | 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40321-76-4 | |

| Record name | 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40321-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040321764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,7,8-PENTACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NE6H0QPCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Traditional Ullmann Synthesis

The Ullmann reaction, a classical method for forming carbon-oxygen bonds, has been adapted for synthesizing chlorinated dibenzo--dioxins. For 1,2,3,7,8-PeCDD, the reaction involves coupling 2,3,4-trichlorophenol with 1,2,3-trichlorobenzene in the presence of a copper catalyst.

Reaction Conditions :

-

Catalyst : Copper powder (10% wt/wt)

-

Solvent : Dimethyl sulfoxide (DMSO) at 180°C

-

Time : 48–72 hours under nitrogen atmosphere

Challenges :

Modified Ullmann Protocol

To improve selectivity, a modified approach uses prehalogenated intermediates. For example, 1,2,3-trichloro-4-iodobenzene reacts with 2,3,4-trichlorophenol under palladium catalysis:

Key Improvements :

Photodechlorination of Octachlorodibenzo-ppp-Dioxin

Mechanism and Procedure

Photodechlorination leverages UV irradiation to selectively remove chlorine atoms from highly chlorinated precursors. Octachlorodibenzo--dioxin (OCDD) is irradiated in a nonpolar solvent (e.g., hexane) to yield 1,2,3,7,8-PeCDD:

Conditions :

-

Light Source : High-pressure mercury lamp (254 nm)

-

Solvent : Hexane at 25°C

-

Reaction Time : 6–8 hours

Advantages :

Limitations

-

Requires extensive HPLC purification to isolate 1,2,3,7,8-PeCDD from other dechlorination products (e.g., 1,2,4,7,8-PeCDD).

Analytical Validation and Purification

High-Resolution Gas Chromatography/Mass Spectrometry (HRGC/HRMS)

Post-synthesis purification relies on HRGC/HRMS to achieve >99% purity. Key parameters include:

化学反应分析

反应类型

1,2,3,7,8-五氯二苯并-p-二噁英可以进行几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成各种氧化产物。

还原: 还原反应会导致氯原子的去除,从而产生氯化程度较低的衍生物。

常用试剂和条件

这些反应中常用的试剂包括氧化剂(例如,高锰酸钾)、还原剂(例如,硼氢化钠)和亲核试剂(例如,氢氧根离子)。 这些反应通常需要特定的条件,例如控制温度和 pH 值,才能有效地进行 .

主要形成的产物

这些反应形成的主要产物取决于所使用的具体反应条件和试剂。 例如,氧化反应可以产生各种氯化醌,而还原反应可以产生氯化程度较低的二苯并二噁英 .

科学研究应用

Chemical Properties and Toxicity

- Molecular Formula : C₁₂H₃Cl₅O₂

- Molecular Weight : 356.416 g/mol

- CAS Number : 40321-76-4

- Toxicity : PeCDD is classified as a persistent organic pollutant (POP) with significant bioaccumulation potential in living organisms. It is associated with various adverse health effects including cancer and reproductive toxicity .

Environmental Monitoring and Analysis

PeCDD is primarily monitored in environmental samples due to its persistence and toxicity. Its applications in environmental science include:

- Soil and Sediment Analysis : PeCDD levels are routinely measured in soil samples to assess contamination from industrial activities. For example, studies conducted at the Midland Plant revealed significant PeCDD contamination linked to historical emissions .

- Food Safety Assessments : The compound is analyzed in food products, particularly in beef and vegetables grown in contaminated areas. The University of Michigan Dioxin Exposure Study (UMDES) highlighted elevated serum levels of PeCDD among individuals consuming locally sourced food .

Data Table: Environmental Monitoring of PeCDD

| Sample Type | Average Concentration (ppt) | Source/Study |

|---|---|---|

| Soil | 10 - 50 | UMDES |

| Beef Lipid | 1,780 | UMDES |

| Vegetables | Varies | EPA Studies |

Health Risk Assessments

PeCDD's health implications necessitate rigorous risk assessments:

- Cancer Risk : Epidemiological studies have linked PeCDD exposure to increased cancer risk. The U.S. Environmental Protection Agency (EPA) evaluates such risks through toxicity equivalency factors (TEFs), which quantify the relative potency of dioxins .

- Immunotoxicity Studies : Research has indicated that PeCDD exposure may alter lymphocyte populations and immune responses in humans and wildlife .

Case Study: UMDES Findings

A notable case study from the UMDES investigated individuals with high serum concentrations of PeCDD due to dietary exposure from locally sourced beef and vegetables. The study found that serum levels were significantly higher than background levels, indicating a direct correlation between environmental contamination and human exposure .

Regulatory Framework

The management of PeCDD is governed by various regulations aimed at reducing its environmental impact:

作用机制

1,2,3,7,8-五氯二苯并-p-二噁英主要通过其与芳烃受体 (AhR) 的相互作用发挥其作用。 当与 AhR 结合后,该化合物会激活受体,导致参与外源化合物代谢的各种基因的转录 。 这种激活会导致 I 相和 II 相代谢酶的产生,这些酶在解毒和外源化合物生物激活中起作用 。 该化合物激活 AhR 的能力与其毒性效应有关,包括致癌性和发育过程的破坏 .

相似化合物的比较

Table 1: Structural Comparison of Selected PCDDs

| Compound | Chlorine Positions | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|

| 1,2,3,7,8-PeCDD | 1,2,3,7,8 | 40321-76-4 | 356.416 |

| 2,3,7,8-TCDD | 2,3,7,8 | 1746-01-6 | 321.976 |

| 1,2,3,4,7,8-HxCDD | 1,2,3,4,7,8 | 39227-28-6 | 390.858 |

| OCDD | All positions | 3268-87-9 | 459.325 |

Environmental Occurrence and Detection

1,2,3,7,8-PeCDD is less prevalent than OCDD but more toxic. Studies on biochar samples detected 1,2,3,7,8-PeCDD at concentrations <0.15 ng/kg (dry mass), whereas OCDD was found at higher levels (e.g., 60-fold higher in human serum) . Analytical methods such as EPA Method 23 and GC-MS/MS achieve detection limits of 0.05–0.15 ng/kg for this congener .

Table 2: Environmental Concentrations in Select Matrices

| Matrix | 1,2,3,7,8-PeCDD (ng/kg) | OCDD (ng/kg) |

|---|---|---|

| Biochar (BC-1 to BC-4) | <0.15 | Not detected |

| Human Serum (NHANES) | 0.759 pg/g lipid | ~45.5 pg/g lipid |

Toxicological Profiles

Acute Toxicity

1,2,3,7,8-PeCDD exhibits lower acute lethality than TCDD but higher toxicity than HxCDD. In rat studies, the LD50 for TCDD is 0.6–2.1 µg/kg, while 1,2,3,7,8-PeCDD requires higher doses (e.g., 2.6 µg/kg/day) to induce mortality .

Mechanism of Action

Like TCDD, 1,2,3,7,8-PeCDD binds to the aryl hydrocarbon receptor (AhR), triggering dysregulation of genes involved in xenobiotic metabolism, immune response, and cell cycle control . However, its reduced potency compared to TCDD correlates with lower binding affinity to AhR .

Chronic Effects

In contrast, OCDD shows negligible acute toxicity but accumulates in adipose tissue, posing long-term risks .

Table 3: Comparative Toxicity of PCDDs

| Compound | TEF | LD50 (Rodents, µg/kg) | Key Toxic Endpoints |

|---|---|---|---|

| 2,3,7,8-TCDD | 1 | 0.6–2.1 | Immunotoxicity, teratogenicity |

| 1,2,3,7,8-PeCDD | 1 | >2.6 | Hepatic damage, mortality |

| 1,2,3,4,7,8-HxCDD | 0.1 | >100 | Limited acute toxicity |

| OCDD | 0.0003 | >5000 | Bioaccumulation, endocrine effects |

Analytical and Regulatory Considerations

1,2,3,7,8-PeCDD is quantified using isotope-dilution GC-HRMS or GC-MS/MS, with calibration standards available at 50 µg/mL in nonane or toluene . Regulatory limits for PCDDs in food and environmental samples often use toxicity equivalence quotients (TEQs), where 1,2,3,7,8-PeCDD contributes significantly due to its TEF of 1 .

生物活性

1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) is a member of the polychlorinated dibenzo-p-dioxins (PCDDs), which are environmental pollutants known for their toxicological effects. This compound has garnered significant attention due to its biological activity and potential health risks. This article will explore the biological activity of PeCDD, including its mechanisms of action, effects on human health and wildlife, and relevant case studies.

PeCDD exerts its biological effects primarily through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates gene expression. Upon binding to AhR, PeCDD facilitates the transcription of various genes involved in xenobiotic metabolism and cellular stress responses. The activation of AhR by PeCDD can lead to both beneficial and detrimental outcomes:

- Enzyme Induction : PeCDD enhances the expression of enzymes that metabolize toxic compounds, potentially providing a protective effect against certain carcinogens. For example, it can increase the activity of cytochrome P450 enzymes involved in the detoxification of polycyclic aromatic hydrocarbons like benzo(a)pyrene .

- Carcinogenic Potential : Prolonged exposure to PeCDD can lead to adverse effects such as immunotoxicity and carcinogenicity. The compound may promote tumorigenesis by increasing oxidative stress and altering cellular signaling pathways that regulate cell proliferation and apoptosis .

Health Effects

The biological activity of PeCDD has been linked to various health effects in humans and animals:

- Reproductive Toxicity : Studies have shown that exposure to PCDDs can disrupt reproductive processes, leading to decreased fertility and developmental abnormalities in offspring .

- Immune System Impairment : Chronic exposure to PeCDD has been associated with weakened immune responses, increasing susceptibility to infections and diseases .

- Carcinogenicity : Epidemiological studies indicate a correlation between PCDD exposure and increased risks for certain cancers, including soft tissue sarcomas and non-Hodgkin lymphoma .

Case Study 1: Dioxin Exposure in Vietnam Veterans

A study focusing on Vietnam veterans exposed to Agent Orange (which contains TCDD and other dioxins) found significant associations between dioxin exposure and various health issues, including increased rates of cancer and reproductive problems. The study underscored the long-term health impacts of dioxin exposure in humans, highlighting the need for ongoing monitoring and research into PCDD-related health risks .

Case Study 2: Environmental Impact on Wildlife

Research conducted on wildlife populations near industrial sites contaminated with dioxins revealed reproductive failures and population declines in species such as fish-eating birds. These findings illustrate the ecological consequences of PCDD contamination in habitats where wildlife is exposed to these persistent organic pollutants .

Comparative Analysis of Biological Activity

The following table summarizes key biological activities associated with various chlorinated dibenzo-p-dioxins:

| Compound | AhR Activation | Carcinogenic Potential | Reproductive Toxicity | Immune System Effects |

|---|---|---|---|---|

| This compound | Moderate | High | Yes | Yes |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin | High | Very High | Yes | Yes |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin | High | Very High | Yes | Moderate |

常见问题

Q. What is the Toxic Equivalence Factor (TEF) of 1,2,3,7,8-PeCDD, and how does it influence risk assessment?

1,2,3,7,8-PeCDD has a TEF of 1, equivalent to 2,3,7,8-TCDD, due to its high affinity for the aryl hydrocarbon receptor (AhR) and potent toxicity . In mixtures, the total toxic equivalency (TEQ) is calculated by multiplying the concentration of each congener by its TEF and summing the results. This method is critical for assessing cumulative risks in environmental or biological samples .

Q. What analytical methods are recommended for detecting 1,2,3,7,8-PeCDD in environmental matrices?

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard for quantifying 1,2,3,7,8-PeCDD at ultratrace levels (e.g., pg/g lipid). Key parameters include:

Q. How is 1,2,3,7,8-PeCDD toxicity assessed in vivo?

Rodent models (e.g., TCDD-susceptible Han/Wistar rats) are used to determine lethal doses (LD₅₀) and mechanistic endpoints like hepatic enzyme induction. Studies show 1,2,3,7,8-PeCDD exhibits acute lethality comparable to TCDD in susceptible strains, with mortality observed at 2.6 µg/kg/day in intermediate-duration exposures .

Q. What are the primary sources of 1,2,3,7,8-PeCDD in the environment?

1,2,3,7,8-PeCDD is a byproduct of combustion processes (e.g., waste incineration) and historical herbicide production (e.g., Agent Orange contamination in Vietnam). Environmental persistence necessitates long-term monitoring of soil, sediment, and biota .

Advanced Research Questions

Q. How do researchers resolve contradictions in human exposure data for 1,2,3,7,8-PeCDD?

Discrepancies in exposure levels (e.g., NHANES vs. German cohort data) require:

- Stratified Sampling: Adjusting for age, lipid content, and occupational history.

- Normalization: Expressing concentrations as pg/g lipid to account for metabolic variability .

- Temporal Trends: Comparing pre- and post-regulatory data to assess mitigation efficacy .

Q. What experimental designs are optimal for studying 1,2,3,7,8-PeCDD’s endocrine-disrupting effects?

- In Vitro Models: AhR reporter gene assays (e.g., HepG2 cells) to quantify transcriptional activation.

- In Vivo Models: Transgenic rodents with humanized AhR pathways to evaluate species-specific responses.

- Omics Integration: Transcriptomics and metabolomics to identify non-canonical pathways affected by subchronic exposure .

Q. How can TEQ calculations be improved for mixtures containing 1,2,3,7,8-PeCDD?

Q. What are the limitations of current Minimal Risk Level (MRL) assessments for 1,2,3,7,8-PeCDD?

The provisional intermediate-duration oral MRL for 1,2,3,7,8-PeCDD remains undetermined due to insufficient data. The lowest observed adverse effect level (LOAEL) of 2.6 µg/kg/day is based on mortality in rats, but mechanistic studies are needed to define non-lethal thresholds .

Q. What quality assurance protocols are critical for environmental monitoring of 1,2,3,7,8-PeCDD?

- Internal Standards: Use ¹³C-labeled analogs (e.g., ¹³C₁₂-1,2,3,7,8-PeCDD) to correct for recovery losses .

- Matrix Spikes: Validate extraction efficiency in complex matrices (e.g., adipose tissue) using Soxhlet or supercritical fluid extraction .

- Interlaboratory Comparisons: Participate in proficiency testing programs (e.g., EPA Method 23) to ensure data comparability .

Q. How does 1,2,3,7,8-PeCDD’s stability influence its environmental fate?

- Photodegradation: Halogenated dioxins resist UV degradation, requiring advanced oxidation processes (e.g., ozonation) for remediation.

- Bioaccumulation: High lipophilicity (log Kₒw >6) necessitates monitoring trophic magnification in aquatic food webs .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。